molecular formula C19H26N2O B14404748 N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-20-3

N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Katalognummer: B14404748
CAS-Nummer: 85675-20-3
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: FMFRQHZYZUUBIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethylphenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylphenylamine with a spirocyclic ketone under acidic conditions to form the desired spirocyclic amide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-: A spirocyclic compound with a different functional group arrangement.

    3-Ethyl-2,4-dioxaspiro[5.5]undec-8-ene: Another spirocyclic compound with a similar core structure but different substituents.

Uniqueness

N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

85675-20-3

Molekularformel

C19H26N2O

Molekulargewicht

298.4 g/mol

IUPAC-Name

N-(2-ethylphenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide

InChI

InChI=1S/C19H26N2O/c1-2-16-9-4-5-10-17(16)20-18(22)21-14-8-13-19(15-21)11-6-3-7-12-19/h3-6,9-10H,2,7-8,11-15H2,1H3,(H,20,22)

InChI-Schlüssel

FMFRQHZYZUUBIY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)N2CCCC3(C2)CCC=CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.